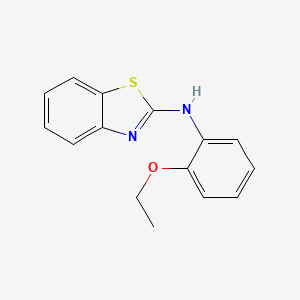

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, also known as EBT, is a fluorescent dye molecule that has been widely used in scientific research applications. EBT is a member of the benzothiazole family, which is known for its high quantum yield and photostability. EBT has been used in a variety of fields, including biochemistry, molecular biology, and medical research.

Scientific Research Applications

Biomonitoring in Freshwater Environments

“N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” has been used in the study of microplastics, additives, and plasticizers in freshwater bivalves . In this study, the compound was found in the gills of the bivalves, indicating its potential as a biomonitoring tool for plastic pollution in freshwater environments .

Light Stabilizer in Polyethylene Polymers

The compound functions as a light stabilizer in linear low-density polyethylene polymers intended for repeat food contact use . This application is particularly important in the packaging industry, where the stability of polymers under light exposure is crucial .

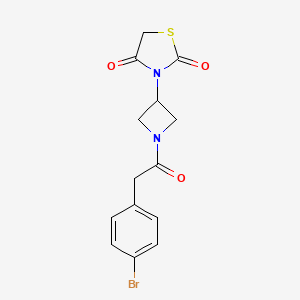

Vulcanizing Additive in Polymer Resins

“N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” is also used as a vulcanizing additive to polymerize resins . This process is essential in the production of various plastic and rubber products .

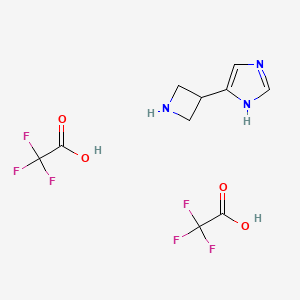

Biological Response Modifiers for Breast Cancer Therapy

Compounds similar to “N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine” have been explored for their estrogenic and antiestrogenic properties. These properties indicate their potential as biological response modifiers in the therapy of hormone-sensitive breast cancers.

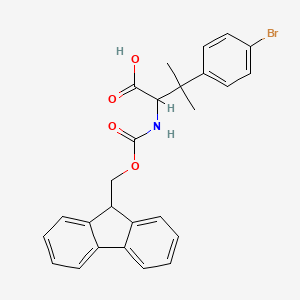

Synthesis of Chiral Compounds

The compound has been used in the synthesis of chiral compounds . Chirality is a fundamental concept in chemistry, and the ability to control it is crucial in the synthesis of many pharmaceuticals .

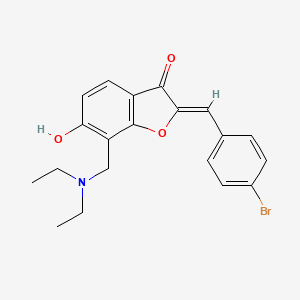

Research in Rheumatoid Arthritis Therapeutics

The compound has been used in the synthesis of a derivative of the natural compound celastrol . This derivative has been investigated for its potential as a therapeutic for rheumatoid arthritis .

properties

IUPAC Name |

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-18-13-9-5-3-7-11(13)16-15-17-12-8-4-6-10-14(12)19-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPMBZFGLAEDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)

![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)